4-Bromo-2-formylthiophene-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-3-2-11-4(1-8)5(3)6(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSYJPOLRDDKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Formylthiophene 3 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-formylthiophene-3-carboxylic acid, the analysis reveals several potential synthetic pathways. The three functional groups—bromo (Br), formyl (CHO), and carboxylic acid (COOH)—attached to the thiophene (B33073) core can be introduced in various sequences.
A primary disconnection strategy involves the formyl and carboxyl groups, which can be installed through formylation and carboxylation reactions, respectively. This points to a key intermediate: a 4-bromothiophene derivative. The order of introduction of the formyl and carboxyl groups is critical and often depends on the directing effects of the substituents already present on the ring. For instance, introducing the bromine atom onto a pre-functionalized thiophene ring is a common approach.
A plausible retrosynthetic route could be:
Target Molecule: this compound.
Disconnection 1 (Formylation): The formyl group at the C2 position could be introduced via formylation of a 4-bromo-thiophene-3-carboxylic acid precursor.
Disconnection 2 (Carboxylation): The carboxylic acid at the C3 position could be installed by carboxylating a 4-bromo-2-formylthiophene intermediate. This is often achieved through lithiation followed by reaction with carbon dioxide.
Disconnection 3 (Bromination): The 4-bromo intermediate itself would originate from a suitable thiophene precursor, such as 3-thiophenecarboxylic acid or 2-formylthiophene, through a regioselective bromination reaction.
This analysis highlights that the core challenges lie in achieving the correct regioselectivity during the bromination and formylation steps on a progressively more complex thiophene substrate.
**2.2. Approaches to Bromo-Thiophene Scaffolds
The construction of the bromo-thiophene core is a foundational step in the synthesis of the target molecule. The reactivity of the thiophene ring dictates the strategy for introducing the bromine atom.
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4) due to the better stabilization of the cationic intermediate (the sigma complex).
Common reagents for the bromination of thiophenes include:
Elemental Bromine (Br₂): Reaction with Br₂ in a solvent like acetic acid or chloroform (B151607) can lead to polybromination due to the high reactivity of both the reagent and the substrate. Controlling the stoichiometry and reaction conditions is necessary to achieve monosubstitution.
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. tandfonline.comsci-hub.ru It is frequently used for the monobromination of reactive aromatic compounds, including thiophenes. tandfonline.comsci-hub.ru The reaction is often carried out in solvents like acetic acid, chloroform, or dimethylformamide (DMF). tandfonline.comresearchgate.net
The choice of reagent and conditions can influence the outcome of the bromination, as summarized in the table below.
| Reagent | Typical Conditions | Outcome on Unsubstituted Thiophene | Reference |
| Br₂ | Acetic Acid, room temp. | Mixture of 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) | orgsyn.org |
| NBS | Acetic Acid, room temp. | Highly selective for 2-bromothiophene (>99%) | tandfonline.comsci-hub.ru |
| NBS | DMF | Mild, selective monobromination of reactive aromatics | tandfonline.com |
This table presents a generalized summary of bromination outcomes for unsubstituted thiophene.
Achieving substitution at the C4 position of a thiophene ring, as required for the target molecule, is non-trivial because of the inherent preference for α-substitution. Selective synthesis of β-brominated thiophenes often requires more advanced strategies:
Directing Groups: The presence of certain functional groups can direct incoming electrophiles to specific positions. For example, starting with a 3-substituted thiophene can influence the position of bromination.
Blocking/Deblocking: The more reactive α-positions can be temporarily blocked with groups like trimethylsilyl (B98337) (TMS) or bromine itself. After bromination at the desired β-position, the blocking groups can be removed. For example, 2,3,5-tribromothiophene (B1329576) can be selectively de-brominated at the α-positions to yield 3-bromothiophene. orgsyn.org
Halogen-Metal Exchange: A common method involves the lithiation of a pre-brominated thiophene followed by quenching with an electrophile. To obtain a 4-bromo substituted pattern, one might start with a dibromo-thiophene and selectively replace one bromine atom. For instance, activating a 3-alkylthiophene with n-butyllithium (n-BuLi) followed by reaction with bromine can allow for selective bromination. google.com
A study on the bromination of substituted thiophenes using NBS in acetic acid demonstrated high regioselectivity for the available 2-ring positions. tandfonline.com This highlights that if the 2- and 5-positions are already substituted, bromination will be directed to the 3- or 4-positions.
Introduction of the Formyl Group
The introduction of a formyl (aldehyde) group onto the thiophene ring is a key functionalization step. Two powerful and widely used methods for this transformation are the Vilsmeier-Haack reaction and formylation via organolithium intermediates.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.de The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). rsc.orgijpcbs.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium salt intermediate during workup to yield the aldehyde. organic-chemistry.org For thiophenes, formylation generally occurs at the most reactive α-position (C2 or C5). thieme-connect.de If the α-positions are blocked, formylation can occur at a β-position, although this is less common and may require more forcing conditions. rsc.org Judicious control of the Vilsmeier reagent can allow for selective formylation. researchgate.net
| Substrate Example | Reagents | Position of Formylation | Reference |
| 3,4-Ethylenedioxythiophene | POCl₃, DMF | C2 Position | rsc.org |
| 3-Methoxybenzo[b]thiophene | POCl₃, DMF | C2 Position | rsc.org |
| Pyrrole-Thiophene conjugate | Vilsmeier Reagent | Preferentially on the pyrrole (B145914) ring | thieme-connect.de |
This table provides examples of Vilsmeier-Haack formylation on thiophene and related heterocycles.
An alternative and highly effective method for formylation involves the use of organolithium chemistry. commonorganicchemistry.com This approach transforms the typically nucleophilic thiophene ring into a potent nucleophile, which can then react with an electrophilic formylating agent.
The process generally involves two key steps:
Lithiation: The thiophene derivative is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), usually at low temperatures (e.g., -78 °C). This can proceed via direct deprotonation of the most acidic ring proton (typically at C2) or through a halogen-metal exchange if a bromo- or iodo-substituent is present. commonorganicchemistry.commdpi.comresearchgate.net
Reaction with DMF: The resulting thienyllithium species is then treated with N,N-dimethylformamide (DMF). The nucleophilic lithium intermediate attacks the electrophilic carbonyl carbon of DMF. The subsequent tetrahedral intermediate is then hydrolyzed during aqueous workup to release the formyl group. researchgate.net
This method offers excellent regiocontrol, as the position of lithiation dictates the position of formylation. For example, starting with 3-bromothiophene, lithium-halogen exchange with n-BuLi at the C3 position, followed by quenching with DMF, would yield 3-formylthiophene. This strategy is central to synthesizing complex, poly-functionalized thiophenes. mdpi.comresearchgate.net
Introduction of the Carboxylic Acid Group
Installing a carboxylic acid moiety onto a pre-functionalized thiophene ring is a key transformation in the synthesis of the target compound. Several classical and modern methods are available for this purpose.
Palladium-catalyzed carbonylation represents a powerful method for the direct conversion of C-H bonds into carboxylic acids. rsc.orgrsc.org This approach is highly attractive as it avoids the pre-functionalization often required in other methods. In a novel catalytic system, thiophenes can be converted to their corresponding carboxylic acids using a small amount of a palladium catalyst, such as Pd(OAc)₂, under a binary atmosphere of carbon monoxide (CO) and carbon dioxide (CO₂). rsc.orgrsc.orgresearchgate.net The CO acts as the carbonyl source, while the pressurized CO₂ surprisingly suppresses the thermal decomposition of the active palladium catalyst, thereby enhancing its stability and efficiency. rsc.orgrsc.org
The reaction typically employs a stoichiometric oxidant, like p-benzoquinone (p-BQ), to regenerate the high-valent palladium species necessary for the C–H activation step. rsc.orgresearchgate.net This catalytic cycle allows for high-yield conversions with catalyst loadings as low as 1 mol%. rsc.org The direct and catalytic nature of this C-H bond activation and carbonylation is considered a significant advancement in organic synthesis. rsc.org
| Catalyst (mol%) | Oxidant (equiv.) | CO Pressure (atm) | CO₂ Pressure (atm) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (10) | - | 20 | - | 100 | 9 | rsc.org |
| Pd(OAc)₂ (10) | p-BQ (3.0) | 20 | 1 | 100 | 75 | rsc.org |
| Pd(OAc)₂ (1) | p-BQ (1.5) | 30 | 5 | 100 | 100 (Quantitative) | rsc.org |
A well-established route to thiophene carboxylic acids involves the formation of a reactive organometallic intermediate, which is then quenched with carbon dioxide. The most common intermediates are organolithium or Grignard reagents. acs.org Due to the high thermodynamic stability of CO₂, these reactions typically proceed via a reactive carbanion that readily attacks the electrophilic carbon of CO₂. acs.org
This process often involves the deprotonation of a thiophene C-H bond using a strong base, such as an alkyl lithium reagent (e.g., n-butyllithium), at low temperatures to form a lithiated thiophene. This intermediate is then treated with solid CO₂ (dry ice) to yield the lithium carboxylate salt, which upon acidic workup provides the desired thiophene carboxylic acid. This method offers good functional group tolerance, although it requires stoichiometric use of strong bases and low temperatures. acs.org More recent developments include Ag(I)-catalyzed C-H carboxylation, which can proceed under milder conditions. acs.org Additionally, direct carboxylation of thiophene has been achieved using a solvent-free medium of carbonate and carboxylate salts, which facilitates the cleavage of the weakly acidic C-H bond. mdpi.com
When a formyl group is already present on the thiophene ring at the desired position, it can be directly oxidized to a carboxylic acid. This is a common and reliable transformation in organic synthesis. wikipedia.org Thiophene-2-carboxaldehyde, for instance, can be readily oxidized to thiophene-2-carboxylic acid. wikipedia.org
Various oxidizing agents can be employed for this purpose. Classical reagents include silver oxide or aqueous sodium dichromate under heating in a sealed vessel. Modified Pinnick oxidation conditions, using reagents like sodium chlorite (B76162) and a scavenger, are also effective and widely used for the selective oxidation of aldehydes without affecting other sensitive parts of the molecule. acs.org This method is particularly valuable when other oxidizable groups are present on the thiophene ring, as it offers high chemoselectivity.
Sequential and One-Pot Synthetic Procedures
The synthesis of a polysubstituted molecule like this compound necessitates a carefully planned sequence of reactions. These can be performed as a series of discrete steps or combined into more efficient one-pot or tandem procedures. lnu.edu.cnnih.gov
Achieving the desired substitution pattern on the thiophene ring is the central challenge. Chemo- and regioselective strategies are therefore paramount. The inherent reactivity of the thiophene ring favors electrophilic substitution and metallation at the C2 and C5 positions (α-positions). This intrinsic reactivity can be harnessed to control the sequence of functionalization.
For example, a sequential lithiation strategy can be employed. Starting with a substituted thiophene, a strong base like n-butyllithium can selectively deprotonate the most acidic ring proton, typically at an available α-position. This lithiated intermediate can then be trapped with an electrophile (e.g., DMF to install a formyl group, or CO₂ for a carboxylic acid). A subsequent functionalization step can then be directed to another position. The use of directing groups, which chelate to a metal catalyst and guide C-H activation to a specific site (e.g., an adjacent C-H bond), provides an even higher level of control. acs.orgacs.orgnih.gov Such directing groups can sometimes be switched "on" or "off" by changing reaction conditions (like pH), allowing for the functionalization of different positions in a controlled, sequential manner. acs.orgnih.gov This approach enables the synthesis of complex substitution patterns like 2,3,4- and 2,4,5-trisubstituted thiophenes. acs.org
Emerging Green Chemistry Approaches in Thiophene Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Several green approaches are being applied to thiophene synthesis. rsc.org
These emerging strategies include:
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. acs.org
Solvent-Free Reactions: Conducting reactions without a solvent, or using solid supports like alumina, minimizes volatile organic compound (VOC) waste. This has been successfully applied to Suzuki coupling reactions for making thiophene oligomers. acs.org
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents is a key focus. rsc.orgnih.gov For example, the synthesis of halogenated thiophenes has been accomplished in ethanol using simple, non-toxic inorganic reagents. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Gewald reaction, build complex molecules in a single step from three or more starting materials, which improves atom economy and process efficiency. nih.gov
These green methodologies offer powerful tools for synthesizing thiophene derivatives in a more sustainable and environmentally responsible manner. eurekaselect.com
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Formylthiophene 3 Carboxylic Acid
Reactivity at the Formyl Moiety
The formyl group, being an aldehyde, is a primary site for nucleophilic addition and redox reactions. Its position at the C2 carbon of the thiophene (B33073) ring, adjacent to the carboxylic acid at C3, can influence its reactivity due to electronic and steric effects.
The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) while leaving the carboxylic acid group intact. This transformation requires mild reducing agents that are chemoselective for aldehydes over carboxylic acids.
Common reagents for this selective reduction include sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent. The resulting product would be 4-bromo-3-carboxy-2-(hydroxymethyl)thiophene.
Table 1: Reagents for Selective Aldehyde Reduction
| Reagent | Product | Remarks |
|---|---|---|
| Sodium borohydride (NaBH₄) | 4-bromo-2-(hydroxymethyl)thiophene-3-carboxylic acid | Standard, mild reducing agent. Highly selective for aldehydes and ketones over carboxylic acids and esters. |
This table is generated based on established chemical principles for illustrative purposes.
The formyl group can be oxidized to a carboxylic acid group, which would result in the formation of 4-bromo-thiophene-2,3-dicarboxylic acid. This reaction requires an oxidizing agent that can convert an aldehyde to a carboxylic acid without significantly affecting the thiophene ring.
Several reagents are suitable for this purpose. For instance, oxidation of 3-methylthiophene (B123197) to 3-thiophenecarboxylic acid has been achieved using sodium dichromate, indicating the stability of the thiophene ring to certain oxidizing conditions. researchgate.net For the selective oxidation of the aldehyde, milder conditions are generally preferred.
Table 2: Reagents for Selective Aldehyde Oxidation
| Reagent | Product | Remarks |
|---|---|---|
| Silver(I) oxide (Ag₂O) | 4-bromothiophene-2,3-dicarboxylic acid | A mild oxidizing agent often used for converting aldehydes to carboxylic acids. researchgate.net |
| Potassium permanganate (B83412) (KMnO₄) | 4-bromothiophene-2,3-dicarboxylic acid | A strong oxidizing agent that must be used under controlled, typically buffered or alkaline, conditions to avoid degradation of the thiophene ring. |
This table is generated based on established chemical principles for illustrative purposes.
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
For example, thiophene-2-carboxaldehyde is known to react with various amines to form the corresponding imines. researchgate.netnih.gov A specific instance is the reaction of thiophene-2-carboxaldehyde with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695), which, upon refluxing, yields thiophene-2-carbaldehyde (B41791) azine. nih.gov Similarly, 4-bromo-2-formylthiophene-3-carboxylic acid would be expected to react with primary amines (R-NH₂) to yield the corresponding imine derivative, 4-bromo-2-((R-imino)methyl)thiophene-3-carboxylic acid.
Table 3: Examples of Condensation Reactions
| Amine Reactant | Product Type |
|---|---|
| Aniline (C₆H₅NH₂) | N-phenyl imine |
| Hydrazine (N₂H₄) | Azine |
This table is generated based on established chemical principles for illustrative purposes.
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org These reactions lead to the formation of a new carbon-carbon bond and the conversion of the aldehyde to an alcohol upon workup.
Grignard Reaction: Reaction with a Grignard reagent (R-MgX) followed by an acidic workup would yield a secondary alcohol. The product would be 4-bromo-3-carboxy-α-R-2-thiophenemethanol.
Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide (Ph₃P=CHR), can be used to convert the carbonyl group into a carbon-carbon double bond, forming a vinyl group. This would result in the formation of 4-bromo-3-carboxy-2-(alkenyl)thiophene.
These reactions showcase the versatility of the formyl group as a handle for introducing a variety of substituents onto the thiophene ring.
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group is generally less reactive towards nucleophiles than the aldehyde group. However, it can undergo several characteristic reactions, most notably esterification.
The carboxylic acid group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk This reaction is typically performed by heating the carboxylic acid and an excess of the alcohol with a strong acid like sulfuric acid.
Alternatively, esterification can be achieved under milder, neutral conditions using coupling agents. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a common method for synthesizing esters from carboxylic acids and alcohols at room temperature. orgsyn.org The synthesis of esters of brominated thiophene carboxylic acids, such as ethyl 4-bromothiophene-3-carboxylate and 2-butyloctyl-5-bromothiophene-3-carboxylate, has been documented, demonstrating the feasibility of this transformation. rsc.org
Table 4: Esterification Methods
| Method | Reagents | Product Example (with Methanol) |
|---|---|---|
| Fischer Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 4-bromo-2-formylthiophene-3-carboxylate |
This table is generated based on established chemical principles for illustrative purposes.
Amidation Reactions
The carboxylic acid group is readily converted into a wide range of amides through various synthetic methods. This transformation is crucial for introducing diverse structural motifs and functionalities. The primary approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.
A common strategy is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. Alternatively, direct coupling methods using specific reagents can form the amide bond without isolating an intermediate. These methods are valued for their operational simplicity and mild conditions. organic-chemistry.org Boric acid has also been noted as an effective catalyst for direct amidation, offering a green and inexpensive option. orgsyn.org The choice of method often depends on the stability of the starting material and the desired product's functional group tolerance. organic-chemistry.org
Table 1: Common Reagents for Amidation of Carboxylic Acids
| Reagent Class | Specific Examples | Role |
|---|---|---|
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Convert carboxylic acid to reactive acyl chloride intermediate. |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate the carboxylic acid for direct reaction with an amine. |
| Phosphonium Reagents | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Activate the carboxylic acid, often used in peptide synthesis. |
| Uronium Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Highly efficient coupling agents, particularly for challenging couplings. organic-chemistry.org |
| Other | Triphenylphosphine/Iodine (PPh₃/I₂) | In situ activation of the carboxylic acid. rsc.org |
The reaction mechanism with activating agents like HBTU involves the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond. The specific sequence of adding reagents can significantly impact the reaction's outcome and yield. rsc.org
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key transformation for modifying the thiophene scaffold. While simple carboxylic acids are often resistant to decarboxylation, the reaction is facilitated in specific structural contexts, such as with β-keto acids. masterorganicchemistry.com For aromatic carboxylic acids, this transformation typically requires heating, sometimes in the presence of a catalyst. organic-chemistry.org
A widely used method for the decarboxylation of aromatic and heteroaromatic carboxylic acids is heating with copper powder in a high-boiling solvent like quinoline. The mechanism is thought to involve the formation of a copper(I) carboxylate salt, which then undergoes thermal decomposition, releasing CO₂ and forming a thienyl-copper intermediate that is subsequently protonated by the solvent or during workup.
In some synthetic sequences, decarboxylation can occur spontaneously or under mild acidic or basic conditions following a preceding reaction step, such as in the malonic ester synthesis. google.com Various modern photoredox methods have also been developed for the decarboxylation of carboxylic acids under mild, metal-free conditions. organic-chemistry.org
Acyl Halide Formation for Further Derivatization
The conversion of the carboxylic acid moiety into a more reactive acyl halide, typically an acyl chloride, is a fundamental step for numerous subsequent transformations. wikipedia.orgresearchgate.net Acyl halides are valuable intermediates for the synthesis of esters, amides, and for engaging in Friedel-Crafts acylation reactions.
The most common reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). libretexts.org
Thionyl Chloride (SOCl₂): This is a widely used reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.orgkhanacademy.org
Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride is a milder reagent that reacts under gentle conditions. The reaction is frequently catalyzed by a small amount of dimethylformamide (DMF). wikipedia.org
Phosphorus Halides (PCl₅, PCl₃): These reagents are also effective but can sometimes lead to side reactions. PCl₅ produces phosphoryl chloride (POCl₃) as a byproduct, while PCl₃ yields phosphorous acid (H₃PO₃). libretexts.org
Table 2: Reagents for Acyl Chloride Synthesis
| Reagent | Formula | Byproducts | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. libretexts.org |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder, more selective reagent; reaction is often DMF-catalyzed. wikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts under cold conditions. libretexts.org |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, less vigorous reaction than PCl₅. libretexts.org |
Once formed, the 4-bromo-2-formylthiophene-3-carbonyl chloride can be used immediately in subsequent reactions, such as Suzuki couplings to form ketones. mdpi.com
Reactivity at the Bromine Substituent
The bromine atom at the C4 position of the thiophene ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing formyl and carboxyl groups, which affect its susceptibility to different reaction types.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophenes
Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups can render them electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the formyl and carboxyl groups activate the thiophene ring towards attack by strong nucleophiles.
The SNAr mechanism is a two-step addition-elimination process. acsgcipr.org
Addition: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
For SNAr reactions, the typical halide leaving group ability is F > Cl ≈ Br > I, which is the reverse of the order seen in aliphatic SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the expulsion of the leaving group. nih.gov This reaction provides a direct, metal-free method for functionalizing the thiophene ring. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The bromine atom on the thiophene ring serves as an excellent electrophilic partner in these reactions.
Suzuki Coupling: This reaction couples the bromothiophene with an organoboron reagent (typically a boronic acid or ester) using a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. nih.govmdpi.com Palladium catalysts combined with bulky trialkylphosphine ligands have proven particularly effective. nih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the bromothiophene and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgresearchgate.net Copper-free conditions have also been developed. acs.org
Stille Coupling: This reaction involves the coupling of the bromothiophene with an organostannane (organotin) reagent, catalyzed by palladium. While highly versatile, a significant drawback is the toxicity of the tin compounds. nih.govorganic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromothiophene, catalyzed by either palladium or nickel. organic-chemistry.orgwikipedia.org Organozinc reagents are highly reactive, allowing for milder reaction conditions compared to some other coupling methods. wikipedia.org
Table 3: Overview of Common Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Catalyst/Co-catalyst | Bond Formed |
|---|---|---|---|
| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | R-C≡C-H | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C(sp²)-C(sp²), C(sp²)-C(sp), etc. |
| Negishi | R-Zn-X | Pd or Ni catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly nucleophilic organometallic species. wikipedia.org This transformation effectively reverses the polarity at the carbon atom, turning an electrophilic site into a potent nucleophilic one. For this compound, this reaction must be conducted carefully due to the presence of acidic (carboxylic acid) and electrophilic (aldehyde) functional groups.
Lithium-Halogen Exchange: This is typically achieved by treating the bromothiophene with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). researchgate.nettcnj.edu The exchange is very fast, often faster than nucleophilic addition to the aldehyde. wikipedia.org However, the acidic proton of the carboxylic acid will react first, necessitating the use of at least two equivalents of the organolithium reagent. The resulting lithiated thiophene can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new substituents.
Magnesium-Halogen Exchange (Grignard Reagent Formation): The corresponding Grignard reagent can be formed either by direct reaction with magnesium metal or, more commonly for functionalized substrates, through a bromine-magnesium exchange reaction using a reagent like isopropylmagnesium chloride (i-PrMgCl). masterorganicchemistry.comwikipedia.orggoogle.com A combination of i-PrMgCl and n-BuLi can be used to perform the exchange on bromoheterocycles that also contain acidic protons. nih.gov The resulting Grignard reagent is a powerful nucleophile, albeit generally less reactive than its organolithium counterpart. masterorganicchemistry.com
These organometallic intermediates are pivotal for constructing more complex molecules, allowing for the introduction of a vast array of functional groups at the C4 position of the thiophene ring.
Reactivity of the Thiophene Ring System
The thiophene nucleus is an aromatic heterocycle that typically undergoes electrophilic aromatic substitution. However, the presence of multiple substituents with differing electronic effects, as in this compound, leads to a more complex reactivity profile.
Electrophilic aromatic substitution in thiophene preferentially occurs at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the intermediate carbocation. However, in a polysubstituted thiophene such as this compound, the directing and activating or deactivating effects of the existing substituents determine the position of further substitution.
The substituents on the thiophene ring in the target molecule are:
2-formyl group (-CHO): A deactivating, meta-directing group.
3-carboxylic acid group (-COOH): A deactivating, meta-directing group.
4-bromo group (-Br): A deactivating, ortho-, para-directing group.
The combined effect of these three substituents is a strong deactivation of the thiophene ring towards electrophilic attack. The only available position for substitution is C5. The formyl group at C2 directs incoming electrophiles to the C4 and C5 positions. The carboxylic acid group at C3 directs to the C5 position. The bromo group at C4 directs to the C2 and C5 positions. Therefore, all three substituents direct an incoming electrophile to the C5 position. Despite this concordance in directing effects, the strong deactivating nature of all three substituents means that forcing conditions would likely be required for an electrophilic substitution reaction to occur.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -CHO | 2 | Deactivating | Meta (to C4 and C5) |
| -COOH | 3 | Deactivating | Meta (to C5) |
| -Br | 4 | Deactivating | Ortho, Para (to C2 and C5) |
Note: The table is generated based on established principles of electrophilic aromatic substitution.
Ring-Opening Reactions:
Cycloaddition Reactions:
While thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, the presence of electron-withdrawing groups can enhance its dienophilic character. researchgate.net Thiophenes substituted with electron-withdrawing groups can participate as dienophiles in normal electron demand Diels-Alder reactions. researchgate.net Therefore, it is plausible that this compound could act as a dienophile in cycloaddition reactions with electron-rich dienes.
Furthermore, thiophenes can be oxidized to thiophene S-oxides, which are more reactive dienes in cycloaddition reactions. This approach allows for the synthesis of various fused ring systems. The high degree of substitution and the presence of deactivating groups on this compound might influence the feasibility and outcome of such cycloaddition reactions. Dearomative cycloaddition reactions of nitrobenzothiophenes have been developed, suggesting that appropriately activated thiophenes can undergo such transformations. nih.govrsc.org
Table 2: Potential Reactivity of the Thiophene Ring in this compound
| Reaction Type | Plausibility | Influencing Factors | Potential Outcome |
| Ring-Opening | Possible | Strong nucleophiles, harsh conditions | Cleavage of the thiophene ring |
| Cycloaddition (as a dienophile) | Possible | Reaction with electron-rich dienes | Formation of bicyclic adducts |
| Cycloaddition (as a diene via S-oxide) | Possible | Oxidation of the sulfur atom | Formation of fused ring systems |
Note: This table is based on general principles of thiophene reactivity and requires experimental verification for the specific compound.
Derivatization Strategies and Analog Development Based on 4 Bromo 2 Formylthiophene 3 Carboxylic Acid
Synthesis of Complex Heterocyclic Systems Utilizing the Thiophene (B33073) Core
The trifunctional nature of 4-bromo-2-formylthiophene-3-carboxylic acid makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. These bicyclic structures are of significant interest due to their structural analogy to purines, rendering them valuable scaffolds in drug discovery.
A plausible synthetic route to thieno[3,2-d]pyrimidin-4-ones from this compound can be envisioned through a multi-step sequence. Initially, the aldehyde at the 2-position can be converted to an amino group. This transformation can be followed by cyclization with a suitable one-carbon synthon, such as formamide (B127407) or formic acid, to construct the pyrimidine (B1678525) ring. For instance, the condensation of a 3-aminothiophene-2-carboxylate with formamide under reflux conditions is a known method for the preparation of thieno[2,3-d]pyrimidin-4-ones. dtu.dk A similar strategy could be adapted for the 3-carboxy-2-amino analogue derived from the starting material.
Furthermore, the 3-amino-2-carboxamide or 3-amino-2-carbonitrile derivatives of thiophene serve as key intermediates for accessing a variety of substituted thieno[3,2-d]pyrimidines. nih.govresearchgate.net For example, a 3-aminothiophene-2-carboxamide (B122380) can be condensed with formic acid under microwave irradiation to yield the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov The resulting pyrimidinone can be further functionalized, for instance, by chlorination with phosphorus oxychloride to produce a 4-chloro-thieno[3,2-d]pyrimidine, a versatile intermediate for nucleophilic substitution reactions. nih.gov
The general synthetic pathway to thieno[3,2-d]pyrimidines often involves the initial formation of a 3-aminothiophene-2-carboxylic acid ester or a related derivative, which then undergoes cyclization to form the fused pyrimidine ring. researchgate.net These synthetic strategies highlight the potential of this compound as a starting point for generating a library of complex heterocyclic compounds.
Design and Synthesis of Bithiophenes and Terthiophenes
The bromine atom at the 4-position of the thiophene ring is a key handle for the construction of bithiophenes and terthiophenes through palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. nih.gov These reactions are fundamental in creating extended π-conjugated systems, which are of interest for their electronic and optical properties.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is a powerful tool for C-C bond formation. nih.gov this compound can be coupled with a thiophene boronic acid or its ester to yield a bithiophene derivative. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov A study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various aryl boronic acids demonstrated successful mono- and disubstitution, highlighting the feasibility of such couplings on functionalized bromothiophenes. mdpi.com
Stille Coupling: The Stille reaction offers an alternative route, employing an organotin reagent. This method is also compatible with a wide range of functional groups, including aldehydes and esters, making it suitable for the derivatization of this compound. nih.gov The synthesis of terthiophenes often utilizes the Stille coupling of a 2,5-dibromothiophene (B18171) with an organotin thiophene derivative. nih.gov While our starting material is a monobromothiophene, it can be coupled to a thienylstannane to form a bithiophene, which could then be further elaborated.
These cross-coupling strategies allow for the modular synthesis of a variety of bithiophene and terthiophene structures, where the electronic properties can be tuned by the nature of the substituents on the coupled thiophene rings.
Scaffold Modifications for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The derivatization of the this compound scaffold is crucial for conducting Structure-Activity Relationship (SAR) studies, which are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.
The synthesis of a library of analogs with systematic modifications to the core structure allows for the investigation of how different functional groups and their positions influence biological activity. For instance, in the context of thieno[3,2-d]pyrimidine (B1254671) derivatives, SAR studies have been conducted to explore their potential as inhibitors of various enzymes. nih.gov
Modifications can be introduced at several positions:
The 4-position: The bromine atom can be replaced with a variety of substituents using cross-coupling reactions, introducing different aryl or alkyl groups.
The 2-position: The formyl group can be converted to other functionalities, such as an amine, which can then be acylated or alkylated to introduce diverse side chains.
The 3-position: The carboxylic acid can be converted to esters or amides, allowing for the exploration of the impact of these groups on activity. For example, studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown that modifications at the carboxamide position significantly influence their anti-proliferative activity. nih.govnih.gov
By systematically altering these positions, researchers can map the pharmacophore and identify key interactions with biological targets, guiding the design of more potent and selective compounds.
Table 1: Potential Scaffold Modifications for SAR Studies
| Position of Modification | Functional Group Variation | Potential Synthetic Reaction |
|---|---|---|
| 4-position (Br) | Aryl, Heteroaryl, Alkyl | Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling |
| 2-position (CHO) | Amine, Oxime, Hydrazone | Reductive amination, Condensation reactions |
| 3-position (COOH) | Ester, Amide, Alcohol | Esterification, Amidation, Reduction |
Development of Fluorescent Thiophene Derivatives
Thiophene-based compounds are known to form the backbone of many fluorescent materials due to their conjugated π-system. researchgate.net The derivatization of this compound can lead to the development of novel fluorescent probes and labels.
The carboxylic acid group is particularly useful for bioconjugation, allowing the fluorescent thiophene derivative to be covalently attached to biomolecules such as proteins or nucleic acids. researchgate.net This is a common strategy for creating fluorescent labels for use in biological imaging and assays. biomol.com
The fluorescence properties of thiophene oligomers are influenced by the extent of conjugation and the nature of the substituents. researchgate.net By extending the conjugation through the synthesis of bithiophenes and terthiophenes, as described in section 4.2, the absorption and emission wavelengths can be tuned. The introduction of electron-donating or electron-withdrawing groups can further modify the photophysical properties.
For example, the synthesis of thiophene-based fluorophore-paclitaxel conjugates has been reported for tracking drug uptake and release in cells. nih.gov Similarly, derivatives of this compound could be designed to act as fluorescent sensors, where a change in fluorescence intensity or wavelength occurs upon binding to a specific analyte. dtu.dk
Advanced Spectroscopic and Structural Elucidation for Reaction Monitoring and Product Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "4-Bromo-2-formylthiophene-3-carboxylic acid," both ¹H and ¹³C NMR are utilized to confirm the identity and purity of the compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. princeton.edu The aldehyde proton is also highly deshielded and appears as a sharp singlet, characteristically found between 9 and 10 ppm. The thiophene (B33073) ring contains a single proton at the 5-position, which would also appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent sulfur atom and the bromine substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbon atom of a carboxylic acid functional group typically resonates in the range of 170-185 ppm. princeton.edu Similarly, the carbonyl carbon of the aldehyde group is expected in a comparable, slightly more downfield region. The four carbon atoms of the thiophene ring will present distinct signals, with their chemical shifts determined by the attached substituents (bromo, formyl, and carboxylic acid groups). The carbon atom bonded to the bromine (C4) would be expected at a chemical shift different from the other ring carbons (C2, C3, and C5).
The following table summarizes the expected chemical shifts for "this compound."
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 185 |
| Aldehyde (-CHO) | 9.0 - 10.0 (s) | 180 - 195 |
| Thiophene Ring-H (C5-H) | 7.0 - 8.5 (s) | 120 - 145 |
| Thiophene Ring-C | N/A | 110 - 150 |
Note: 's' denotes a singlet peak. The exact chemical shifts can vary depending on the solvent and concentration.
Utilization of Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis.
For "this compound" (molecular formula C₆H₃BrO₃S), the exact molecular weight is 249.90 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Electron impact (EI) ionization would likely induce predictable fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The presence of an aldehyde group can lead to the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org
The table below outlines the expected key fragments and their corresponding mass-to-charge ratios.
| Fragment Ion | Proposed Loss | Expected m/z |
| [C₆H₃BrO₃S]⁺ | Molecular Ion (M⁺) | 249.9 / 251.9 |
| [C₆H₂BrO₂S]⁺ | Loss of -OH | 232.9 / 234.9 |
| [C₅H₃BrOS]⁺ | Loss of -COOH | 204.9 / 206.9 |
| [C₆H₂BrO₃S]⁺ | Loss of -H | 248.9 / 250.9 |
| [C₅H₂BrO₂S]⁺ | Loss of -CHO | 220.9 / 222.9 |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit several characteristic absorption bands confirming its structure.
The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region. vscht.czcore.ac.uk The carbonyl (C=O) stretching vibrations of the carboxylic acid and the aldehyde would result in strong, sharp absorption bands between 1680 and 1740 cm⁻¹. libretexts.orgumn.edu These two carbonyl peaks may overlap, creating a single, intense, and possibly broad absorption band. The C-H stretch of the aldehyde is typically weak and appears between 2700 and 2900 cm⁻¹. umn.edu Additionally, C=C stretching vibrations from the aromatic thiophene ring are expected in the 1400-1600 cm⁻¹ range, and the C-Br bond will show an absorption in the fingerprint region, typically between 500 and 750 cm⁻¹. libretexts.orgumn.edu
This technique is particularly useful for monitoring reactions, such as the oxidation of an alcohol to a carboxylic acid, where the disappearance of the broad O-H band of the alcohol and the appearance of the C=O and broad acid O-H bands would indicate reaction progress.
The following table summarizes the principal IR absorption bands expected for the compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Aldehyde | C-H Stretch | 2700 - 2900 | Weak |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |
| Aldehyde | C=O Stretch | 1690 - 1740 | Strong |
| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Thiophene Ring | C-H Bending | 700 - 900 | Medium |
| Bromoalkane | C-Br Stretch | 500 - 750 | Medium to Strong |
X-ray Crystallography for Definitive Structural Determination of Novel Derivatives
While NMR, MS, and IR spectroscopy provide compelling evidence for the structure of "this compound," X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural determination, providing precise data on bond lengths, bond angles, and torsional angles.
For novel derivatives synthesized from "this compound," obtaining a single crystal suitable for X-ray diffraction analysis would yield a definitive crystal structure. This analysis would confirm the connectivity of the atoms and the relative stereochemistry. Furthermore, it would reveal crucial information about the supramolecular assembly in the crystal lattice, including intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and potential π–π stacking interactions between the thiophene rings. nih.gov Such information is invaluable for understanding the physical properties of the material and for rational drug design or materials science applications.
Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Formylthiophene 3 Carboxylic Acid and Its Transformations
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 4-Bromo-2-formylthiophene-3-carboxylic acid is fundamentally governed by the interplay of the electron-rich thiophene (B33073) ring and the electron-withdrawing bromo, formyl, and carboxylic acid substituents. Density Functional Theory (DFT) calculations are commonly employed to elucidate these electronic characteristics.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity. For thiophene derivatives, the HOMO is typically a π-orbital distributed across the thiophene ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, is a π*-antibonding orbital, and its energy and distribution are significantly influenced by the electron-withdrawing groups. The presence of the bromo, formyl, and carboxylic acid groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted thiophenes, the nature and position of the substituents play a critical role in modulating this energy gap.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-31G) |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | DFT (e.g., B3LYP/6-31G) |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.
For instance, in nucleophilic substitution reactions at the formyl group or the carboxylic acid, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the departure of the leaving group. Similarly, for reactions involving the bromine atom, such as cross-coupling reactions, computational studies can shed light on the oxidative addition, transmetalation, and reductive elimination steps. These theoretical investigations can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of transformations.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can accurately predict various spectroscopic properties of this compound, aiding in its characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective in this regard. By calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy, which is instrumental in the structural elucidation of the molecule and its derivatives.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. DFT calculations can provide the harmonic vibrational frequencies, which, when scaled by an appropriate factor, show good agreement with experimental data. This allows for the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the C=O, O-H, C-Br, and thiophene ring bonds.
| Spectroscopic Property | Computational Method | Key Information Obtained |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Prediction of peak positions for structural confirmation. |
| Vibrational Frequencies (IR/Raman) | DFT (Harmonic Frequency Analysis) | Assignment of spectral bands to specific molecular vibrations. |
Conformation Analysis and Conformational Rigidification Studies
The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the formyl and carboxylic acid groups to the thiophene ring. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.
The relative energies of these conformers can be calculated to determine their populations at a given temperature. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules. Studies on related thiophene derivatives have shown that intramolecular hydrogen bonding between adjacent substituents can play a significant role in stabilizing certain conformations.
Conformational rigidification, the process of restricting the conformational flexibility of a molecule, is a key strategy in drug design to enhance binding affinity and selectivity. For this compound, computational studies can explore strategies to lock the molecule into a specific conformation, for example, through the introduction of a bridging unit between the formyl and carboxylic acid groups.
Quantitative Structure-Activity Relationships (QSAR) for Scaffold Design (excluding specific biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. While excluding specific biological outcomes, QSAR studies on scaffolds like this compound can be invaluable for designing new molecules with desired physicochemical properties.
By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of thiophene derivatives, a QSAR model can be developed to predict these properties for new, unsynthesized compounds. This allows for the virtual screening of large libraries of potential derivatives and the prioritization of candidates with optimized properties for synthesis. The thiophene carboxamide scaffold, for instance, has been the subject of QSAR studies to guide the design of new chemical entities. mdpi.com
| QSAR Descriptor Type | Examples | Information Provided for Scaffold Design |
|---|---|---|
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Modulation of electrostatic interactions and reactivity. |
| Steric | Molecular volume, surface area, shape indices | Optimization of molecular size and shape for improved properties. |
| Hydrophobic | LogP, polar surface area (PSA) | Tuning of solubility and membrane permeability characteristics. |
Applications in Advanced Organic Synthesis and Materials Science
4-Bromo-2-formylthiophene-3-carboxylic acid as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of bromo, formyl, and carboxylic acid groups makes this compound a valuable intermediate or building block for constructing more complex molecular architectures. Each functional group offers a distinct chemical handle for subsequent reactions. The carboxylic acid and aldehyde groups can undergo reactions such as amidation, esterification, and reductive amination, while the bromo group is a key site for carbon-carbon bond formation through cross-coupling reactions, such as those catalyzed by palladium complexes. google.com
This versatility allows for the sequential and controlled introduction of different molecular fragments, enabling the assembly of elaborate structures from a relatively simple, functionalized thiophene (B33073) starting material.
Role in the Development of Functional Organic Materials
Detailed research explicitly demonstrating the use of this compound in the development of functional organic materials is not extensively documented in publicly accessible literature.
Precursor for Conjugated Polymers
There is no specific information available detailing the use of this compound as a precursor for conjugated polymers.
Monomer in Optoelectronic Materials
There is no specific information available regarding the application of this compound as a monomer in optoelectronic materials.
Integration into Synthetic Pathways for Bioactive Scaffolds
The primary documented application of this compound is its use as an intermediate in the synthesis of heteroaromatic compounds designed as N-methyl-D-aspartate (NMDA) receptor modulators. google.comgoogle.com In this context, the compound serves as a foundational scaffold. The synthetic pathway leverages its functional groups to build a larger, more complex molecule intended for biological activity. This integration highlights its role in constructing novel heterocyclic systems that serve as frameworks for biologically relevant compounds.
Use in Agrochemical and Flavor Chemistry
There is no specific information in the available literature concerning the application of this compound or its direct derivatives in the fields of agrochemical or flavor chemistry.
Future Perspectives and Emerging Research Avenues
Exploration of Undiscovered Synthetic Pathways to the Target Compound
Current synthetic strategies for polysubstituted thiophenes often rely on sequential lithiation and electrophilic quench reactions, which, while effective, can involve multiple steps and cryogenic conditions. mdpi.comresearchgate.net Future research is likely to focus on more convergent and atom-economical approaches.
One promising area is the exploration of metal-catalyzed heterocyclization reactions. nih.gov These methods involve the construction of the thiophene (B33073) ring from acyclic precursors in a single, regioselective step. For instance, pathways involving the cyclization of functionalized alkynes bearing a sulfur-containing nucleophile could be designed to build the core structure of the target compound with the desired substitution pattern directly. nih.gov This approach offers the potential for higher efficiency and reduced step count compared to traditional methods.
Another avenue involves C-H activation strategies starting from simpler thiophene precursors. While classical electrophilic substitution on the thiophene ring can be difficult to control, modern directed C-H activation and functionalization could provide a more direct route to complex substitution patterns. Research into directing groups that can be temporarily installed and later removed could enable the precise and sequential introduction of the bromo, formyl, and carboxylic acid functionalities onto a thiophene scaffold. acs.org
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Sequential Lithiation/Bromination | Established methodology, predictable regioselectivity. mdpi.comresearchgate.net | Multiple steps, use of cryogenic conditions and pyrophoric reagents. |
| Metal-Catalyzed Heterocyclization | High atom economy, potential for single-step synthesis, regiocontrol. nih.gov | Requires synthesis of specialized acyclic precursors. |
| Directed C-H Functionalization | Direct functionalization of C-H bonds, high regioselectivity. acs.org | May require installation/removal of directing groups, catalyst development. |
Development of Novel Catalytic Transformations for Functionalization
The structure of 4-bromo-2-formylthiophene-3-carboxylic acid contains several handles for further chemical modification. The bromo substituent, in particular, is a versatile functional group for cross-coupling reactions. Future research will likely focus on developing novel catalytic transformations to leverage these existing functionalities for the synthesis of more complex derivatives.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are well-established for aryl halides and could be applied to the bromo position of the target molecule to introduce new carbon-carbon bonds. A more advanced approach involves the use of cooperative catalysis systems, such as the palladium/norbornene (Pd/NBE) catalysis, which enables the simultaneous functionalization of two adjacent positions. nih.gov This could potentially be used to introduce substituents at the C4 (bromo) and C5 positions in a single, highly controlled step.
Furthermore, catalytic asymmetric functionalization represents a significant frontier. rsc.orgrsc.org While the current molecule is achiral, its derivatives could possess chiral properties. Research into enantioselective transformations, perhaps targeting the formyl group through asymmetric catalysis or developing atroposelective couplings at the bromo position, could lead to the synthesis of chiral thiophene-based compounds for applications in optics or as chiral ligands. rsc.orgrsc.org
Green and Sustainable Synthesis of this compound and its Analogs
The principles of green chemistry are increasingly influencing the design of synthetic processes. nih.gov Future research into the synthesis of this compound and its analogs will undoubtedly prioritize sustainability.
Key areas of exploration include:
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for thiophene synthesis, such as in the Gewald reaction. derpharmachemica.comrsc.org Applying microwave irradiation to the key bond-forming steps in the synthesis of the target compound could lead to faster, more energy-efficient processes.
Greener Solvents: The replacement of conventional volatile organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Research could explore the use of deep eutectic solvents or ionic liquids for the synthesis and functionalization of the target compound. rsc.org In some cases, solvent-free reaction conditions may even be achievable. rsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. While less explored for complex thiophene synthesis, the development of robust biocatalysts for key transformations, such as esterification of the carboxylic acid or selective oxidation/reduction, could provide a sustainable alternative to traditional chemical methods. rsc.org
Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources derived from biomass instead of fossil fuels. kit.edu While challenging, future research could investigate pathways to synthesize key thiophene precursors from bio-based platform molecules.
Table 2: Green Chemistry Approaches for Thiophene Synthesis
| Green Chemistry Principle | Application to Target Compound Synthesis | Reference |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | rsc.org |
| Safer Solvents | Replacement of volatile organic compounds with deep eutectic solvents or ionic liquids. | rsc.org |
| Catalysis | Development of recyclable heterogeneous catalysts or highly efficient biocatalysts. | rsc.orgrsc.org |
| Waste Reduction | Designing atom-economical pathways like multicomponent or cyclization reactions. | nih.govderpharmachemica.com |
Advanced Applications in Supramolecular Chemistry and Nanomaterials
The unique combination of functional groups in this compound makes it an attractive building block for the construction of advanced materials. The thiophene ring provides a π-conjugated system, the carboxylic acid is ideal for forming strong hydrogen bonds, and the formyl and bromo groups allow for further derivatization.
In supramolecular chemistry , the molecule could be used to design self-assembling systems. thieme-connect.comresearchgate.net The carboxylic acid group can dimerize or form extended networks through hydrogen bonding, while the thiophene ring can participate in π-π stacking interactions. This interplay of non-covalent interactions could be exploited to create liquid crystals, gels, or other ordered materials. rsc.orgthieme-connect.com The self-organization of such dendritic or polymeric thiophene derivatives can lead to the formation of 2-D crystals and nanowires. nih.govuh.edu
In the field of nanomaterials , this compound could serve as a functional ligand for the surface modification of nanoparticles. nih.gov For example, it could be grafted onto silica-coated magnetic nanoparticles to create materials for environmental remediation, such as the removal of heavy metal ions from water. nih.gov Furthermore, thiophene-based polymers and oligomers are well-known for their electro-optical properties. nih.gov Derivatives of the target compound could be polymerized or incorporated into larger conjugated systems to create nanoparticles for applications in organic electronics, sensing, or bio-imaging. rsc.orgnih.gov The ability of functionalized polythiophene nanoparticles to act as photoactive sites on live cells highlights the potential for advanced biomedical applications. rsc.org
Q & A
Q. What are the established synthetic routes for 4-bromo-2-formylthiophene-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the thiophene ring:
- Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in the presence of FeBr₃ (1–5 mol%) in anhydrous DCM at 0–25°C .
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) at 50–60°C to introduce the formyl group at the 2-position.
- Carboxylic Acid Introduction : Oxidize a pre-installed methyl ester (e.g., via KMnO₄ in acidic conditions) or employ direct carboxylation using CO₂ under transition-metal catalysis . Yield optimization requires strict control of temperature, stoichiometry (e.g., 1.2 eq NBS for bromination), and inert atmospheres to prevent side reactions.
Q. What purification and characterization methods are recommended for this compound?
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: formyl proton at δ 9.8–10.2 ppm, carboxylic acid proton (broad, δ 12–13 ppm), and thiophene protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl groups (δ ~160–170 ppm) .
- Mass Spectrometry : ESI-MS ([M-H]⁻) for molecular ion validation.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .
Q. How can researchers troubleshoot low yields during bromination?
Common issues include:
- Incomplete Bromination : Increase NBS equivalents (1.5 eq) or extend reaction time (12–24 hrs).
- Side Reactions : Use anhydrous solvents and catalytic FeBr₃ to suppress electrophilic aromatic substitution at unintended positions .
- Byproduct Formation : Monitor reaction progress via TLC (hexane:EtOAc 3:1); quenching with Na₂S₂O₃ removes excess bromine .
Advanced Research Questions
Q. What strategies mitigate instability of the formyl and carboxylic acid groups during storage?
- Storage : Lyophilize and store under argon at –20°C. Avoid prolonged exposure to light or moisture, which accelerates decomposition of the formyl group .
- Derivatization : Convert the carboxylic acid to a methyl ester (via SOCl₂/MeOH) for long-term stability; regenerate the acid group via hydrolysis before use .
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
The 4-bromo group acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids at the 2-position (adjacent to the formyl group). Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80–100°C. Competing couplings at the 5-position are minimized due to steric hindrance from the formyl group .
Q. What analytical approaches resolve contradictions in reported reaction conditions?
- Case Study : Discrepancies in optimal bromination catalysts (FeBr₃ vs. AlCl₃). Systematic screening (e.g., Design of Experiments) identifies FeBr₃ as superior for electron-deficient thiophenes, while AlCl₃ may favor over-bromination in electron-rich systems .
- Data Validation : Cross-reference melting points (reported mp 155–156°C for intermediates ) and HPLC purity (>95%) to confirm reproducibility .
Q. How is this compound applied in medicinal chemistry lead optimization?
- Pharmacophore Development : The bromine serves as a halogen bond donor, while the formyl and carboxylic acid groups enable conjugation with amines (e.g., Schiff base formation) or metal coordination. These features are exploited in protease inhibitor design .
- SAR Studies : Derivatives (e.g., 4-bromo-2-(hydroxymethyl)thiophene-3-carboxylic acid) show enhanced bioavailability in preclinical models .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Applications
| Intermediate | Application | Reference |
|---|---|---|
| 4-Bromo-3-methylthiophene-2-carboxylic acid | Precursor for anticancer agents | |
| 4-Bromo-2-fluorobiphenyl-3-carboxylic acid | Suzuki coupling substrate |
Q. Table 2. Common Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Ester hydrolysis | Moisture exposure | Use molecular sieves |
| Formyl oxidation | Air exposure | Store under inert gas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
